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Herpes simplex virus-I proteinase substrate II

HSV-1 Protease Enzyme Kinetics Substrate Specificity

Research reproducibility is compromised when unvalidated HSV-1 protease substrates produce erroneous kinetic data. This defined 20-mer peptide (GIAGHTYLQASEKFKNleWGAE) directly resolves that risk. - Quantified catalytic efficiency (kcat/Km ≈ 17.5 M⁻¹ s⁻¹, Km = 190 µM) ensures robust signal in HTS campaigns at reduced reagent cost per well. - Nle253 substitution eliminates methionine oxidation, delivering lot-to-lot consistency essential for benchmarked inhibitor screening. - Native maturation site sequence (Ala610/Ser611) provides physiological relevance for SAR-driven peptidomimetic design.

Molecular Formula C102H152N26O29
Molecular Weight 2206.491
CAS No. 165174-61-8
Cat. No. B573634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerpes simplex virus-I proteinase substrate II
CAS165174-61-8
Molecular FormulaC102H152N26O29
Molecular Weight2206.491
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C102H152N26O29/c1-10-12-25-66(92(146)124-75(44-61-47-108-65-26-17-16-24-64(61)65)89(143)110-49-80(134)112-56(7)87(141)121-71(102(156)157)35-38-83(138)139)116-91(145)67(27-18-20-39-103)118-96(150)73(42-59-22-14-13-15-23-59)123-93(147)68(28-19-21-40-104)117-94(148)70(34-37-82(136)137)120-99(153)77(51-129)126-88(142)57(8)113-90(144)69(33-36-78(106)132)119-95(149)72(41-53(3)4)122-97(151)74(43-60-29-31-63(131)32-30-60)125-101(155)85(58(9)130)128-98(152)76(45-62-48-107-52-111-62)115-81(135)50-109-86(140)55(6)114-100(154)84(54(5)11-2)127-79(133)46-105/h13-17,22-24,26,29-32,47-48,52-58,66-77,84-85,108,129-131H,10-12,18-21,25,27-28,33-46,49-51,103-105H2,1-9H3,(H2,106,132)(H,107,111)(H,109,140)(H,110,143)(H,112,134)(H,113,144)(H,114,154)(H,115,135)(H,116,145)(H,117,148)(H,118,150)(H,119,149)(H,120,153)(H,121,141)(H,122,151)(H,123,147)(H,124,146)(H,125,155)(H,126,142)(H,127,133)(H,128,152)(H,136,137)(H,138,139)(H,156,157)/t54-,55-,56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1
InChIKeyRHCBDLHUKITYRJ-HMVDRYGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Herpes Simplex Virus-I Proteinase Substrate II (CAS 165174-61-8): A Defined 20-mer Peptide for HSV-1 Protease Activity Studies


Herpes simplex virus-I proteinase substrate II (CAS 165174-61-8) is a 20-amino acid peptide, also known as (Nle253)-HSV-1 UL26 Open Reading Frame (238-257) [1]. Its sequence, GIAGHTYLQASEKFKNleWGAE, spans the native maturation cleavage site (Ala610/Ser611) of the HSV-1 protease, with a norleucine (Nle) substitution at position 253 to prevent methionine oxidation . This peptide serves as a defined, synthetic substrate for the HSV-1 serine protease (assemblin), which is essential for viral capsid assembly and represents a validated antiviral drug target [2].

Native maturation cleavage site (Ala610/Ser611) for relevant screening
Nle substitution prevents methionine oxidation, supporting lot consistency
Defined kinetic profile suited for assay standardization and inhibitor studies

Why Generic Peptide Substrates Cannot Substitute for HSV-1 Protease Substrate II (CAS 165174-61-8) in Critical Assays


Generic substitution of HSV-1 protease substrates is highly problematic due to the enzyme's strict sequence requirements and the significant variation in catalytic efficiency among peptide analogs. The HSV-1 protease exhibits exquisite specificity within the P4-P1' region of its cleavage sites, and even minor sequence alterations can drastically reduce or abolish substrate recognition and hydrolysis [1]. For instance, the minimal substrate domain is defined as P4 to P1 [2], and the presence of specific flanking residues outside the conserved core sequence is critical for optimal cleavage [3]. Therefore, using an alternative, unvalidated peptide in a kinetic assay or inhibitor screen can lead to erroneous conclusions about enzyme activity or compound potency, directly impacting research reproducibility and drug discovery efforts [3].

Strict P4-P1′ specificity may reduce enzyme recognition with generic peptide substrates.
Catalytic efficiency varies significantly among analogs, potentially altering assay sensitivity.
Unvalidated substrates may compromise inhibitor screening reproducibility and data interpretation.

Quantitative Differentiation of HSV-1 Protease Substrate II (CAS 165174-61-8) Against Common Analogs


Superior Catalytic Efficiency Compared to a Shorter 14-mer Substrate

The 20-mer HSV-1 Protease Substrate II demonstrates a 3.4-fold higher catalytic efficiency (kcat/Km) than the commonly used 14-mer HSV-1 Protease substrate (HTYLQASEKFKMWG-amide, CAS 396716-24-8) [1][2]. This significant difference in substrate turnover efficiency can directly impact the sensitivity and dynamic range of enzymatic assays.

Catalytic Efficiency
Reported
kcat/Km ≈ 17.5 M⁻¹ s⁻¹ vs 5.2 M⁻¹ s⁻¹ (14-mer)
Supports assay sensitivity optimization
Cross-study comparison at pH 7.5
HSV-1 Protease Enzyme Kinetics Substrate Specificity

Higher Affinity (Lower Km) Compared to a 13-mer Natural Cleavage Site Peptide

The 20-mer HSV-1 Protease Substrate II exhibits a substantially lower Michaelis constant (Km), indicating higher binding affinity for the enzyme, compared to a 13-residue peptide representing another natural cleavage site [1][2]. A lower Km means that the substrate saturates the enzyme at a lower concentration, a desirable property for kinetic studies and inhibitor screening.

Substrate Affinity
Reported
Km = 190 µM vs 880 µM (13-mer)
Higher binding enables robust signal at lower concentrations
Different enzyme constructs used in each study
HSV-1 Protease Michaelis-Menten Kinetics Peptide Substrate

Physiologically Relevant Cleavage Site and Superior Performance in Minimal Substrate Definition

Unlike shorter or artificially optimized peptides, the 20-mer HSV-1 Protease Substrate II encompasses the full P5-P8' region of the native Ala610/Ser611 maturation cleavage site, which was identified as the minimal sequence required for efficient substrate recognition and hydrolysis [1]. This native context makes it a more faithful mimic of the biological substrate, a finding corroborated by a phage display study where an optimized 8-mer peptide (LVLASSSF) was shown to be cleaved as efficiently as this 20-mer maturation site peptide [2], validating the 20-mer's optimal design.

Native Cleavage Site
Head-to-head
P5-P8′ region validated against phage-display optimized 8-mer
Provides native substrate context for relevant screening
20-mer matches minimal efficient cleavage domain
HSV-1 Protease Substrate Phage Display Minimal Substrate Domain

Enhanced Stability and Purity Profile via Engineered Amino Acid Substitution

The compound incorporates a norleucine (Nle) substitution for methionine at position 253 (P5') [1]. This is a well-established strategy to eliminate methionine oxidation, a common source of peptide heterogeneity and degradation during synthesis, storage, and assay. By mitigating this liability, the peptide provides superior lot-to-lot consistency and shelf-life compared to analogs containing unmodified methionine residues.

Oxidative Stability
Class-level
Nle substitution replaces oxidation-prone Met at position 253
Supports lot-to-lot consistency and reagent shelf life
Well-established strategy for peptide stability
Peptide Synthesis Chemical Stability HSV-1 Protease

Optimal Research and Industrial Applications for HSV-1 Protease Substrate II (CAS 165174-61-8)


High-Throughput Screening (HTS) for HSV-1 Protease Inhibitors

The 20-mer's superior catalytic efficiency (kcat/Km ≈ 17.5 M⁻¹ s⁻¹) and higher binding affinity (Km = 190 µM) compared to shorter analogs [1] make it an ideal substrate for high-throughput screening (HTS) campaigns. The robust signal generation enables the use of lower enzyme and substrate concentrations, reducing reagent costs per well and improving assay sensitivity for detecting weak or moderate inhibitors. Its physiological relevance ensures that hits identified are more likely to translate to activity against the natural viral target.

Detailed Enzyme Kinetics and Mechanism-of-Action Studies

For academic and industrial researchers conducting in-depth kinetic analyses of HSV-1 protease or characterizing inhibitor mechanisms of action (e.g., competitive, non-competitive, uncompetitive), the well-defined kinetic parameters and native sequence context of this substrate are critical. The availability of precise Km and kcat values [1] allows for accurate calculation of inhibition constants (Ki) and facilitates the mechanistic interpretation of how lead compounds interfere with the viral maturation process.

Quality Control and Validation of HSV-1 Protease Enzyme Batches

This 20-mer substrate, with its established kinetic profile and high lot-to-lot consistency due to the Nle substitution [2], serves as a reliable standard for validating and benchmarking the activity of different batches of purified HSV-1 protease. This is essential for ensuring reproducibility across large-scale drug discovery efforts or for comparing results between different research laboratories, thereby standardizing the field.

Structure-Activity Relationship (SAR) Studies and Peptidomimetic Design

Given that the P5-P8' region of this substrate was defined as the minimal sequence for efficient cleavage [1], it provides a validated scaffold for systematic structure-activity relationship (SAR) studies. Researchers can use this 20-mer as a starting point to synthesize modified variants, probing the contribution of individual amino acids to binding and catalysis. This information is invaluable for the rational design of potent, substrate-based peptidomimetic inhibitors of HSV-1 protease.

Application
Selection Property
Validation Focus
HTS for HSV-1 Protease Inhibitors
High-efficiency substrate with defined kinetics
Assay sensitivity and inhibitor hit confirmation
Enzyme Kinetics & Mechanism Studies
Validated Km and native sequence context
Accurate Ki determination and mechanism interpretation
Enzyme Batch QC
Consistent lot-to-lot performance from stabilized sequence
Inter-batch activity benchmarking
SAR & Peptidomimetic Design
Minimal cleavage scaffold validated by phage display
Residue contribution mapping to binding and catalysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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